molecular formula C20H20N4O3S B1227467 7-(3-Methoxypropyl)-3-(phenylmethyl)-8-(3-thiophenyl)purine-2,6-dione

7-(3-Methoxypropyl)-3-(phenylmethyl)-8-(3-thiophenyl)purine-2,6-dione

Cat. No. B1227467
M. Wt: 396.5 g/mol
InChI Key: QQVGDCDFDWZVKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-methoxypropyl)-3-(phenylmethyl)-8-(3-thiophenyl)purine-2,6-dione is an oxopurine.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of purine-2,6-dione derivatives, similar to 7-(3-Methoxypropyl)-3-(phenylmethyl)-8-(3-thiophenyl)purine-2,6-dione, has been a subject of research. For instance, the study by Simo et al. (1998) explored the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, highlighting the methods of intramolecular alkylation crucial for such compounds (Simo, Rybár, & Alföldi, 1998).

Pharmacological Studies

  • Purine-2,6-dione derivatives have been investigated for their analgesic activities. Zygmunt et al. (2015) conducted a study on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, revealing significant analgesic and anti-inflammatory effects (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).

Molecular Structure Analysis

  • The molecular structure and conformation of purine-2,6-diones have been analyzed, as seen in the work of Karczmarzyk et al. (1995) on 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline, a similar compound. They focused on the planarity of the purine skeleton and the conformation of substituent groups (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).

Receptor Activity Studies

  • The activity of purine-2,6-dione derivatives on specific receptors has been researched. Chłoń et al. (2001) synthesized 1,3-dimethyl-7-phenylalkyl-8-[3-(4-phenyl-1-piperazinyl)propylamino]-purine-2,6-dione derivatives and studied their affinity for 5-HT1A and 5-HT2A receptors (Chłoń, Pawłowski, Duszyńska, Szaro, Tatarczńska, Kłodzińska, & Chojnacka-wójcik, 2001).

Exploration of New Ring Systems

  • The exploration of new ring systems in purine-2,6-diones has been an area of interest. Hesek and Rybár (1994) reported the synthesis of thiadiazepino-[3,2-f]-purine ring systems, illustrating the diversity in the structural modifications of purine-2,6-diones (Hesek & Rybár, 1994).

properties

Product Name

7-(3-Methoxypropyl)-3-(phenylmethyl)-8-(3-thiophenyl)purine-2,6-dione

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

3-benzyl-7-(3-methoxypropyl)-8-thiophen-3-ylpurine-2,6-dione

InChI

InChI=1S/C20H20N4O3S/c1-27-10-5-9-23-16-18(21-17(23)15-8-11-28-13-15)24(20(26)22-19(16)25)12-14-6-3-2-4-7-14/h2-4,6-8,11,13H,5,9-10,12H2,1H3,(H,22,25,26)

InChI Key

QQVGDCDFDWZVKR-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C2=C(N=C1C3=CSC=C3)N(C(=O)NC2=O)CC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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